4-(1-Adamantyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

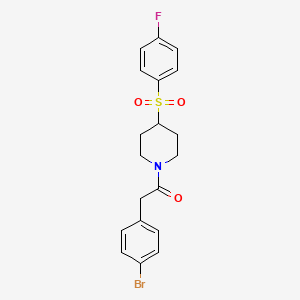

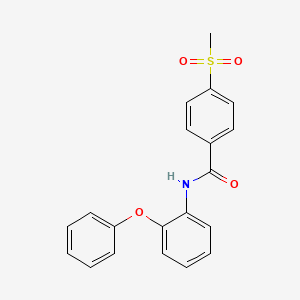

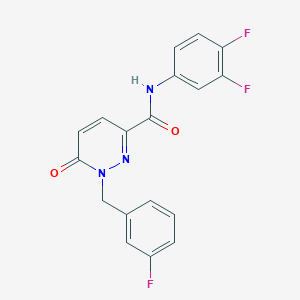

4-(1-Adamantyl)benzenesulfonamide is a chemical compound that has been studied for its potential biological activity . It is a derivative of benzenesulfonamide, which is a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of 4-(1-Adamantyl)benzenesulfonamide and similar compounds often involves reactions with nitrogen-containing nucleophiles . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate in sulfuric acid media .Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)benzenesulfonamide is characterized by the presence of an adamantyl group attached to a benzenesulfonamide moiety . The compound forms hydrogen bonds with specific amino acid residues, which may be crucial for its biological activity .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

4-(1-Adamantyl)benzenesulfonamide derivatives have been extensively studied for their inhibitory activity on various isoforms of human carbonic anhydrases (CAs). For example, studies have shown that the presence of a benzenesulfonamide fragment significantly affects the inhibition efficacy and binding within the enzyme's active site, as compared to other sulfonamide-based compounds. This is particularly relevant for isoforms such as hCA I, II, IX, and XII, which are important drug targets (Biswas et al., 2013). Similarly, other studies have synthesized various benzenesulfonamide derivatives and evaluated their carbonic anhydrase inhibitory effects, highlighting their potential in this domain (Gul et al., 2016).

Antifungal and Antimetastatic Activity

Adamantyl derivatives, including those related to 4-(1-Adamantyl)benzenesulfonamide, have shown promising antifungal activities. For instance, certain derivatives demonstrated therapeutic effects in models of generalized candidiasis and skin infections caused by Candida albicans (Vrynchanu, 2006). Additionally, ureido-substituted benzenesulfonamides have shown significant inhibition of metastases in breast cancer models, suggesting their potential in antimetastatic therapies (Pacchiano et al., 2011).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of 4-(1-Adamantyl)benzenesulfonamide have been a focus of research, highlighting the compound's versatility. Studies include the synthesis of amino acid derivatives and their potential use in designing peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters (Krasnikov et al., 2004), and the preparation of polyamide-imides containing pendent adamantyl groups, demonstrating the compound's utility in polymer science (Liaw & Liaw, 2001).

Other Potential Applications

4-(1-Adamantyl)benzenesulfonamide and its derivatives have also shown potential in various other applications, including antiviral activities against Herpes simplex and influenza viruses (Shadyro et al., 2012), and the inhibition of human paraoxonase, an enzyme involved in various physiological processes (Işık et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future research directions for 4-(1-Adamantyl)benzenesulfonamide and related compounds could involve further exploration of their biological activities. For instance, selective inhibition of carbonic anhydrase IX has been suggested as a potential target for discovering novel antiproliferative agents . Additionally, the development of synthetic approaches to functional derivatives, based on transformations of adamantane nitrates, could be another area of interest .

Eigenschaften

IUPAC Name |

4-(1-adamantyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRLTBSUJVSFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2958781.png)

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile](/img/structure/B2958799.png)